N2,N4-bis(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N2,N4-bis(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two 4-methoxyphenyl groups and a pyrrolidinyl group attached to the triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-bis(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.
Introduction of 4-Methoxyphenyl Groups: The 4-methoxyphenyl groups can be introduced via nucleophilic substitution reactions using 4-methoxyaniline as a starting material.
Attachment of Pyrrolidinyl Group: The pyrrolidinyl group can be attached through a nucleophilic substitution reaction involving pyrrolidine and the triazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N2,N4-bis(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N2,N4-bis(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including drug development and delivery systems.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2,N4-bis(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
N2,N4-bis(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:
N2,N4-bis(4-chlorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine: Similar structure but with chlorophenyl groups instead of methoxyphenyl groups.
N2,N4-bis(4-methoxyphenyl)-6-(morpholin-1-yl)-1,3,5-triazine-2,4-diamine: Similar structure but with a morpholinyl group instead of a pyrrolidinyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-N,4-N-bis(4-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-28-17-9-5-15(6-10-17)22-19-24-20(23-16-7-11-18(29-2)12-8-16)26-21(25-19)27-13-3-4-14-27/h5-12H,3-4,13-14H2,1-2H3,(H2,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKGHQXVFDGPRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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